3-(4-ethoxyphenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole
CAS No.: 1192580-50-9
Cat. No.: VC6258173
Molecular Formula: C19H16N4O2
Molecular Weight: 332.363
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1192580-50-9 |
|---|---|
| Molecular Formula | C19H16N4O2 |
| Molecular Weight | 332.363 |
| IUPAC Name | 3-(4-ethoxyphenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole |
| Standard InChI | InChI=1S/C19H16N4O2/c1-2-24-15-10-8-14(9-11-15)18-20-19(25-23-18)17-12-16(21-22-17)13-6-4-3-5-7-13/h3-12H,2H2,1H3,(H,21,22) |
| Standard InChI Key | OXLSTNSXQOVKEA-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=NN3)C4=CC=CC=C4 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 3-(4-ethoxyphenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole, reflects its tripartite structure:
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A 1,2,4-oxadiazole ring serving as the central scaffold.
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A 4-ethoxyphenyl group (-C₆H₄-OCH₂CH₃) at position 3.
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A 3-phenyl-1H-pyrazol-5-yl group (-C₃H₂N₂-C₆H₅) at position 5.
The molecular formula is C₁₉H₁₆N₄O₂, with a molecular weight of 332.363 g/mol. Its planar structure facilitates π-π stacking interactions, while the ethoxy group enhances lipophilicity, potentially influencing membrane permeability .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS No. | 1192580-50-9 |
| Molecular Formula | C₁₉H₁₆N₄O₂ |
| Molecular Weight | 332.363 g/mol |
| IUPAC Name | 3-(4-ethoxyphenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole |
| SMILES | CCOC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=NN3)C4=CC=CC=C4 |
Synthetic Pathways and Optimization
General Synthesis Strategy
The synthesis typically involves a multi-step sequence:
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Formation of the Pyrazole Intermediate:
Condensation of 3-phenyl-1H-pyrazole-5-carbohydrazide with appropriate carbonyl precursors under acidic conditions . -
Oxadiazole Ring Closure:
Cyclization of the intermediate with a 4-ethoxybenzoyl chloride derivative via refluxing in phosphoryl chloride (POCl₃), forming the 1,2,4-oxadiazole ring .
Table 2: Representative Synthetic Yields of Analogous Compounds
| Compound Derivative | Yield (%) | Melting Point (°C) |
|---|---|---|
| 5a (R = phenyl) | 72 | 218–220 |
| 5b (R = 4-fluorophenyl) | 64 | 152–154 |
| 5c (R = 4-chlorophenyl) | 68 | 158–160 |
Reaction Mechanism
The cyclocondensation step proceeds via nucleophilic attack of the hydrazide’s amino group on the carbonyl carbon of the acid chloride, followed by dehydration to form the oxadiazole ring. POCl₃ acts as both a catalyst and dehydrating agent, with reaction times varying between 6–12 hours .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR:
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¹³C NMR:
High-Resolution Mass Spectrometry (HRMS)
HRMS analysis confirms the molecular ion peak at m/z 332.363 ([M+H]⁺), consistent with the molecular formula C₁₉H₁₆N₄O₂.
Biological Activities and Hypothesized Applications
Antimicrobial and Antifungal Activity
While direct data are unavailable, structurally similar 1,2,4-oxadiazoles exhibit MIC values of 4–16 µg/mL against Staphylococcus aureus and Candida albicans, suggesting potential for derivative optimization .
Research Gaps and Future Directions
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Biological Profiling: Systematic in vitro assays against cancer cell lines (e.g., MCF-7, HeLa) and microbial strains are needed.
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Structure-Activity Relationship (SAR) Studies: Modifying the ethoxy and phenyl substituents could elucidate key pharmacophores.
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In Vivo Toxicity Studies: Assessing acute and chronic toxicity in model organisms remains critical for agrochemical applications .
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